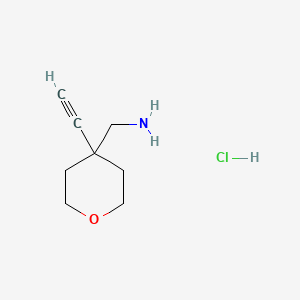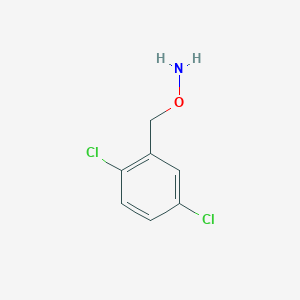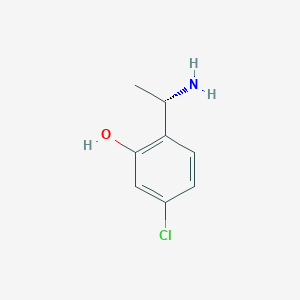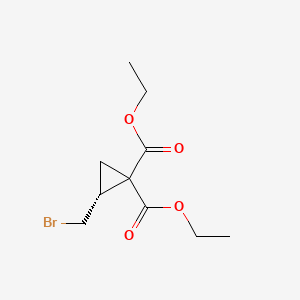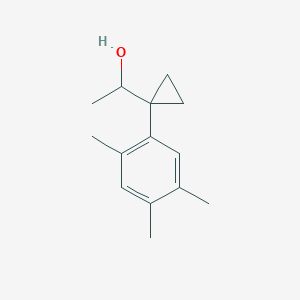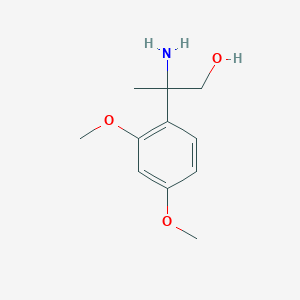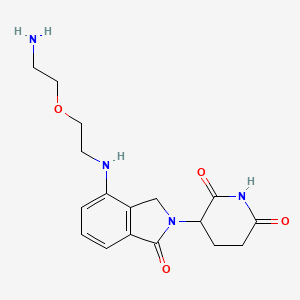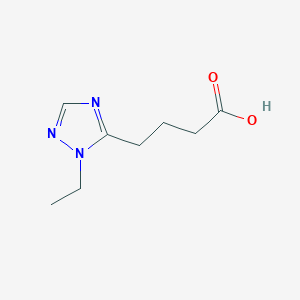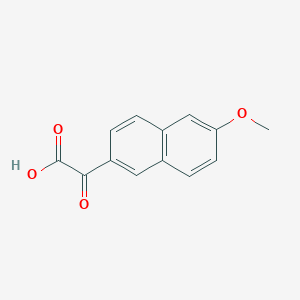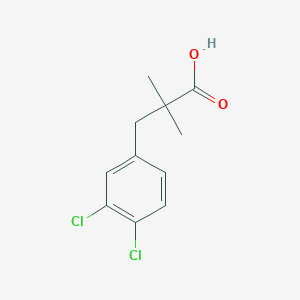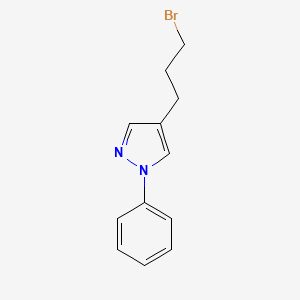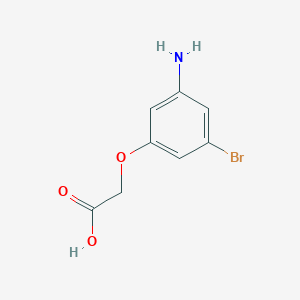
2-(3-Amino-5-bromophenoxy)aceticacid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-Amino-5-bromophenoxy)acetic acid is an organic compound that has garnered attention in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of an amino group, a bromine atom, and a phenoxyacetic acid moiety, making it a versatile molecule for research and industrial purposes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: One common method includes the use of bromine and acetic acid as reagents, with the reaction carried out under controlled temperature conditions to ensure selective bromination . The amino group can then be introduced through a nucleophilic substitution reaction using an appropriate amine source .
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and amination processes, utilizing continuous flow reactors to maintain consistent reaction conditions and high yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions: 2-(3-Amino-5-bromophenoxy)acetic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or imino derivatives.
Reduction: The bromine atom can be reduced to a hydrogen atom, resulting in a dehalogenated product.
Substitution: The bromine atom can be substituted with other nucleophiles, such as hydroxyl or alkyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium hydroxide or alkyl halides.
Major Products Formed: The major products formed from these reactions include nitro derivatives, dehalogenated compounds, and various substituted phenoxyacetic acids .
Aplicaciones Científicas De Investigación
2-(3-Amino-5-bromophenoxy)acetic acid has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2-(3-Amino-5-bromophenoxy)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the bromine atom may enhance binding affinity through halogen bonding. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparación Con Compuestos Similares
4-Bromophenoxyacetic acid: Similar in structure but lacks the amino group, resulting in different reactivity and applications.
2-Amino-4-bromophenoxyacetic acid: Another isomer with the amino group in a different position, leading to variations in chemical behavior and biological activity.
Propiedades
Fórmula molecular |
C8H8BrNO3 |
|---|---|
Peso molecular |
246.06 g/mol |
Nombre IUPAC |
2-(3-amino-5-bromophenoxy)acetic acid |
InChI |
InChI=1S/C8H8BrNO3/c9-5-1-6(10)3-7(2-5)13-4-8(11)12/h1-3H,4,10H2,(H,11,12) |
Clave InChI |
NCDLVTITXAYLRW-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=C(C=C1OCC(=O)O)Br)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(1S)-1-amino-2-hydroxyethyl]-6-chlorophenol](/img/structure/B13607482.png)
